4-Aminobenzo[d]oxazol-2(3H)-one
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Overview
Description
N-Benzoyl-(2R,3S)-3-phenylisoserine is a chiral compound with the molecular formula C16H15NO4. It is known for its role as a key intermediate in the synthesis of taxol (paclitaxel), a potent anticancer agent. The compound’s unique stereochemistry is crucial for its biological activity, making it an important subject of study in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
Similar compounds such as benzoxazole derivatives have been studied for their interaction with various biological targets, including prostaglandin h2 synthase (pghs) protein .
Mode of Action
Benzoxazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some benzoxazole derivatives have shown significant anticonvulsant potential, possibly exerting their action via voltage-gated sodium channels (VGSCs) .
Biochemical Pathways
Benzoxazole derivatives have been associated with various biological systems and pharmacological applications .
Result of Action
Similar compounds have shown significant effects in various biological assays .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
4-Aminobenzo[d]oxazol-2(3H)-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to bind with enzymes such as prostaglandin H2 synthase and trypsin, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, it can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access. Additionally, it can activate certain pathways by binding to receptor proteins, leading to downstream signaling events. These interactions often result in changes in gene expression, which can have various cellular outcomes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that its effects on cellular function can persist, with some cells showing adaptive responses to prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can have beneficial effects such as reducing inflammation and modulating immune responses. At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects are often observed, where a small increase in dosage can lead to significant changes in biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound can also influence the activity of cofactors, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is often directed to specific compartments such as the nucleus or mitochondria, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing the compound to these locations, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoyl-(2R,3S)-3-phenylisoserine can be synthesized through several methods. One common approach involves the stereoselective reduction of 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid ethyl ester using microbial cultures. Microorganisms such as Hansenula polymorpha and Candida fabianii have been shown to effectively reduce the keto group to the desired alcohol, yielding N-Benzoyl-(2R,3S)-3-phenylisoserine with high enantiomeric excess .
Industrial Production Methods
Industrial production of N-Benzoyl-(2R,3S)-3-phenylisoserine typically involves large-scale microbial or enzymatic processes. These methods are preferred due to their high selectivity and efficiency. The use of biocatalysts allows for the production of the compound with minimal by-products and high purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-(2R,3S)-3-phenylisoserine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid.
Reduction: N-Benzoyl-(2R,3S)-3-phenylisoserine.
Substitution: Various N-acyl derivatives depending on the acyl chloride used.
Scientific Research Applications
N-Benzoyl-(2R,3S)-3-phenylisoserine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of natural products.
Medicine: Key intermediate in the synthesis of taxol, an anticancer drug used in the treatment of ovarian, breast, and lung cancers.
Industry: Employed in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-(2R,3S)-3-phenylisoserine ethyl ester: A closely related compound used as an intermediate in taxol synthesis.
2-keto-3-(N-benzoylamino)-3-phenylpropionic acid: A precursor in the synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine.
Uniqueness
N-Benzoyl-(2R,3S)-3-phenylisoserine is unique due to its specific stereochemistry, which is essential for its biological activity. This distinguishes it from other similar compounds that may not possess the same level of activity or selectivity in biological systems .
Properties
IUPAC Name |
4-amino-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,8H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLGTAGWVRMFQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601657 |
Source
|
Record name | 4-Amino-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81900-93-8 |
Source
|
Record name | 4-Amino-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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